molecular formula C22H19FN2O5S B3575799 N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B3575799
M. Wt: 442.5 g/mol
InChI Key: MPAFFYBQJXRXIM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a benzodioxole ring, a fluoro-substituted sulfonylaniline group, and an acetamide moiety

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5S/c1-15-6-9-17(10-7-15)31(27,28)25(19-5-3-2-4-18(19)23)13-22(26)24-16-8-11-20-21(12-16)30-14-29-20/h2-12H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAFFYBQJXRXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluoro-Substituted Sulfonylaniline Group: This step may involve the sulfonylation of aniline derivatives followed by fluorination.

    Coupling with Acetamide: The final step could involve coupling the intermediate with an acetamide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the aniline moiety.

    Reduction: Reduction reactions could target the nitro groups if present or the sulfonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or modulate enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(2-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide: Similar structure with a chlorine atom instead of fluorine.

    N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-ethylphenyl)sulfonylanilino)acetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

The presence of the fluoro group and the specific arrangement of functional groups in N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide may confer unique properties, such as increased binding affinity to certain biological targets or enhanced stability under specific conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

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